molecular formula C24H22N4O5S B2681962 Ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 537046-49-4

Ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2681962
CAS No.: 537046-49-4
M. Wt: 478.52
InChI Key: YKCORAJKDQJRES-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrido[2,3-d]pyrimidine class, characterized by a fused bicyclic core with a pyridine ring condensed to a pyrimidine ring. Key structural features include:

  • Substituents: A 4-nitrophenyl group at position 5, a benzylthio moiety at position 2, and an ethyl carboxylate group at position 4.
  • Synthetic relevance: Similar derivatives are synthesized via multicomponent reactions, often involving thiourea, aldehydes, and β-keto esters under solvent-free or acid-catalyzed conditions .

Properties

CAS No.

537046-49-4

Molecular Formula

C24H22N4O5S

Molecular Weight

478.52

IUPAC Name

ethyl 2-benzylsulfanyl-7-methyl-5-(4-nitrophenyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H22N4O5S/c1-3-33-23(30)18-14(2)25-21-20(19(18)16-9-11-17(12-10-16)28(31)32)22(29)27-24(26-21)34-13-15-7-5-4-6-8-15/h4-12,19H,3,13H2,1-2H3,(H2,25,26,27,29)

InChI Key

YKCORAJKDQJRES-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC(=N2)SCC4=CC=CC=C4)C

solubility

not available

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in the presence of a base like triethylamine can yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group under suitable conditions.

    Substitution: The benzylthio group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like palladium on carbon, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, altering their activity. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators like prostaglandins . The exact pathways and molecular targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents (Positions) Molecular Weight (g/mol) Key Properties
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 4-Bromophenyl (5), Ethyl carboxylate (6) ~449.3 Exhibits π-halogen interactions in crystal packing; moderate solubility in ethanol.
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Phenyl (5), Trimethoxybenzylidene (2) ~561.6 Flattened boat conformation in pyrimidine ring; C–H···O hydrogen bonds in crystal lattice.
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine 4-Nitrophenyl (7), Cyano (8) ~534.5 High melting point (243–245°C); nitro group enhances π-stacking in solid state.
Target Compound Pyrido[2,3-d]pyrimidine 4-Nitrophenyl (5), Benzylthio (2) ~507.5 (estimated) Expected strong hydrogen bonding via 4-oxo group; nitro group may reduce solubility in polar solvents.
Substituent Effects
  • 4-Nitrophenyl vs. 4-Bromophenyl: The nitro group (–NO₂) in the target compound increases electron-withdrawing effects compared to bromine in and .
  • Benzylthio vs. Trimethoxybenzylidene: The benzylthio moiety (–S–CH₂C₆H₅) provides sulfur-based hydrogen-bond acceptors, whereas trimethoxybenzylidene groups introduce steric bulk and methoxy-based hydrogen-bond donors .
Crystallographic and Hydrogen-Bonding Patterns
  • The thiazolo[3,2-a]pyrimidine derivative in adopts a flattened boat conformation with C5 puckering (deviation: 0.224 Å), stabilized by bifurcated C–H···O hydrogen bonds forming chains along the c-axis. Similar puckering is anticipated in the target compound, influenced by the pyrido[2,3-d]pyrimidine core .
  • π-Halogen interactions (e.g., bromine in ) are absent in the target compound but replaced by nitro-mediated π-stacking, which may enhance thermal stability .
Potential Bioactivity

While direct bioactivity data for the target compound is unavailable, structurally related pyrimidine and imidazo derivatives exhibit pharmacological properties, including kinase inhibition and antimicrobial activity . The nitro group may confer enhanced binding to nitroreductase enzymes, a feature explored in prodrug design .

Biological Activity

Ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial and anticancer properties.

Synthesis and Characterization

The synthesis of this compound involves several steps that typically include the reaction of appropriate precursors under controlled conditions. The compound's structure can be confirmed using various spectroscopic methods such as NMR and mass spectrometry.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. In a study where various substituted benzylthio derivatives were synthesized and tested against common pathogens, it was found that compounds similar to this compound showed effective inhibition against:

  • Bacteria : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Streptococcus pyogenes.
  • Fungi : Aspergillus flavus, Candida albicans, and others.

Table 1 summarizes the antimicrobial activity of related compounds:

CompoundBacterial Strains TestedActivity (Zone of Inhibition in mm)
8aE. coli18
8bS. aureus20
8cP. aeruginosa15
8eS. pyogenes17

These results indicate a promising potential for use in treating infections caused by resistant strains.

Anticancer Activity

In addition to its antibacterial properties, this compound has shown anticancer activity in various studies. In vitro assays revealed that compounds with similar structures were tested against multiple cancer cell lines including:

  • HepG2 (hepatoblastoma)
  • DU-145 (prostate cancer)

The results indicated significant cytotoxic effects with IC50 values demonstrating efficacy comparable to standard chemotherapeutics like 5-fluorouracil.

Table 2 presents the anticancer activity data:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHepG212.0Induction of apoptosis
Compound BDU-1459.5Inhibition of cell proliferation

Case Studies

A notable case study involved the evaluation of a series of thieno[2,3-d]pyrimidine derivatives which included modifications akin to this compound. These derivatives exhibited not only strong growth inhibition across various cancer cell lines but also induced apoptosis through caspase activation pathways.

Q & A

Q. Methodological Answer :

Perform phase diagrams to identify polymorphs.

Use HPLC-MS to detect side products (e.g., regioisomers).

Validate synthetic protocols with control experiments (e.g., omitting NaOAc to confirm its role as a base) .

Advanced: What computational methods complement experimental studies of this compound’s electronic properties?

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict frontier molecular orbitals (HOMO/LUMO), correlating with UV-Vis spectra .
  • Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites (e.g., the 4-oxo group) for reaction planning .

Methodological Answer : Use Gaussian or ORCA for DFT studies. Compare calculated dipole moments with experimental values (from dielectric constant measurements) to validate models .

Advanced: How does the 4-nitrophenyl group influence spectroscopic characterization?

  • UV-Vis : The nitro group’s strong electron-withdrawing effect red-shifts absorption maxima (e.g., ~350 nm in DMSO).
  • NMR : Para-substitution splits aromatic protons into distinct doublets (J ≈ 8.5 Hz) in ¹H NMR, while ¹³C NMR shows a nitro-bearing carbon at ~148 ppm .

Methodological Answer : Acquire NMR in deuterated DMSO to resolve exchangeable protons (e.g., NH). Use TD-DFT to simulate UV-Vis spectra and assign transitions .

Advanced: What strategies mitigate decomposition during storage or handling?

  • Light Sensitivity : Store in amber vials under inert gas (Ar/N₂) to prevent nitro group reduction.
  • Hydrolysis : Avoid aqueous solvents; use anhydrous DMF or THF for solubility .

Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Use DSC/TGA to identify decomposition temperatures .

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